Ethyl 3-amino-2-(oxolan-3-yl)propanoate

Description

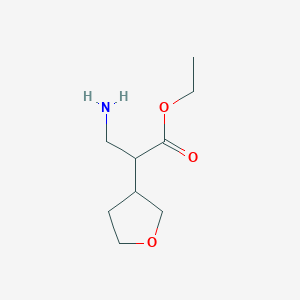

Ethyl 3-amino-2-(oxolan-3-yl)propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with an amino group at the C3 position and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the C2 position.

Properties

IUPAC Name |

ethyl 3-amino-2-(oxolan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(11)8(5-10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOHJJGZNHOCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(oxolan-3-yl)propanoate can be achieved through several methods. One common approach involves the palladium-catalyzed hydrogenation of a precursor compound, followed by oxidation and hydrolysis steps. For instance, starting with a lactone precursor, the compound can be synthesized through a series of reactions including Baeyer-Villiger oxidation and subsequent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of immobilized enzymes, such as Candida antarctica lipase B, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amines or amides.

Scientific Research Applications

Ethyl 3-amino-2-(oxolan-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Ethyl 3-amino-2-(oxolan-3-yl)propanoate and related compounds:

Key Observations:

- Amino vs.

- Cyclic Ether vs.

- Sulfur vs. Nitrogen Substituents: Ethyl 3-(methylthio)propanoate contributes sulfurous/roasted notes in pineapple, whereas the amino group in the target compound could impart umami or amine-like characteristics, though this remains speculative .

Flavor and Aroma Contributions

While the target compound's flavor profile is unstudied, analogs highlight substituent-driven trends:

- Ethyl hexanoate dominates pineapple aroma due to its high odor activity value (OAV = 106.21 µg/kg in pulp) .

- Ethyl 3-(methylthio)propanoate (OAV = 91.21 µg/kg in pineapple core) adds complexity with sulfur-derived notes .

- Ethyl 2-methylpropanoate in strawberries is associated with sweet, fruity aromas but requires enzymatic synthesis for detectable levels .

The amino and oxolan substituents in this compound likely alter its odor threshold and sensory impact, but experimental data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.